4-Chloro-2-pyridin-2-yl-phenylamine
Description
4-Chloro-2-pyridin-2-yl-phenylamine is a pyridine derivative featuring a chloro substituent at the 4-position and a phenylamine (aniline) group at the 2-position of the pyridine ring. Its molecular formula is C₁₁H₉ClN₂, with a molecular weight of 220.66 g/mol. This combination of substituents may influence its reactivity, solubility, and biological activity, making it a compound of interest in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C11H9ClN2 |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
4-chloro-2-pyridin-2-ylaniline |
InChI |
InChI=1S/C11H9ClN2/c12-8-4-5-10(13)9(7-8)11-3-1-2-6-14-11/h1-7H,13H2 |
InChI Key |
XHNNHXYVSDNTLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and physicochemical properties of 4-Chloro-2-pyridin-2-yl-phenylamine and its analogs:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. In contrast, the methoxy group in the pyrimidine derivative (C₁₆H₁₄N₄O) increases electron density, which may improve binding to electron-deficient biological targets . The phenylamine substituent in the target compound contributes to higher lipophilicity compared to the methylamine group in (4-Chloropyridin-2-yl)methanamine, likely improving membrane permeability in biological systems .
Molecular Weight and Solubility :
Research Findings and Trends
Synthetic Accessibility :
Structure-Activity Relationships (SAR) :
- Halogenation (e.g., chloro, dichloro) consistently correlates with enhanced bioactivity across analogs, likely due to improved binding affinity and metabolic stability .
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